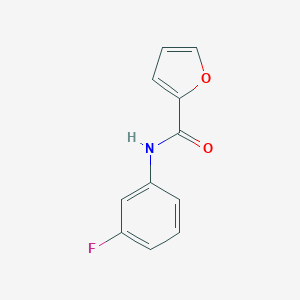

N-(3-fluorophenyl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

N-(3-fluorophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H8FNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |

InChI Key |

CRFVCSSNFZFGDB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC=CO2 |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC=CO2 |

solubility |

26.7 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Analogs

Physicochemical Properties

- For example, N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide () has a molecular weight of 346.2 g/mol, which may reduce aqueous solubility compared to simpler derivatives .

- Thermal Stability : Fluorine’s electronegativity enhances thermal stability, as seen in 3-chloro-N-phenyl-phthalimide (), where chloro and phenyl groups stabilize the crystal lattice .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution (Figure 1):

-

Base activation : Triethylamine (Et₃N) deprotonates 3-fluoroaniline, enhancing its nucleophilicity.

-

Acyl chloride activation : Furan-2-carbonyl chloride reacts with the amine to form a tetrahedral intermediate.

-

Elimination : The intermediate collapses, releasing HCl and forming the amide bond.

Typical procedure :

-

Molar ratio : 1:1 furan-2-carbonyl chloride to 3-fluoroaniline

-

Solvent : Anhydrous dichloromethane (DCM)

-

Base : Et₃N (1.0 equiv)

-

Temperature : 0°C → room temperature (18–24 hr)

-

Workup : Quench with 1N HCl, extract with DCM, dry over Na₂SO₄

-

Purification : Flash column chromatography (ethyl acetate/hexane)

Yield : 89–94% (theoretical maximum: 94% for analogous reactions)

In Situ Generation of Furan-2-Carbonyl Chloride

For laboratories lacking preformed furan-2-carbonyl chloride, the acyl chloride can be generated in situ from furan-2-carboxylic acid using thionyl chloride (SOCl₂):

Two-Step Synthesis

-

Chlorination :

-

Amidation :

-

Proceed as in Section 1.1 with in situ-generated acyl chloride

-

Advantages :

-

Avoids handling/storage of moisture-sensitive acyl chloride

Alternative Coupling Reagents

Modern peptide coupling agents enable synthesis without isolating acyl chlorides:

EDCI/HOBt-Mediated Coupling

Reagents :

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

Procedure :

-

Activate furan-2-carboxylic acid with EDCI/HOBt (1:1:1 molar ratio) in DMF

-

Add 3-fluoroaniline (1.1 equiv)

-

Stir at 0°C → room temperature (12–18 hr)

Yield : 72–80%

Advantage : Mild conditions suitable for acid-sensitive substrates

Catalytic Methods for Industrial-Scale Production

Palladium-Catalyzed Carbonylation

A patent-pending method employs Pd(OAc)₂/Xantphos catalytic system:

-

Substrates : 3-Fluoroiodobenzene + furan-2-carbonyl chloride

-

Conditions :

-

CO (1 atm), DMF, 80°C

-

K₂CO₃ base

-

Mechanism : Oxidative addition of aryl iodide to Pd(0), CO insertion, and reductive elimination.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct amidation | 89–94 | >99 | High | 1.0 |

| In situ chlorination | 78–85 | 95–98 | Moderate | 1.2 |

| EDCI/HOBt coupling | 72–80 | 97–99 | Low | 3.5 |

| Pd carbonylation | 68 | 90 | Industrial | 8.9 |

Cost index normalized to direct amidation method.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 1H, Ar-H), 7.34–7.27 (m, 2H, Ar-H), 7.15 (d, J = 3.5 Hz, 1H, furan-H), 6.84 (d, J = 3.5 Hz, 1H, furan-H).

Reaction Optimization Insights

Solvent Effects

Q & A

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze via LC-MS.

- Light/Heat Stress : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- Outcome : Degradation products (e.g., hydrolyzed carboxamide) inform formulation strategies .

Emerging Research Directions

Q. Q. Can This compound be repurposed for non-viral targets (e.g., cancer)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.